1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

Catalog No.
S920724
CAS No.
1175275-29-2
M.F
C11H15IN2O2
M. Wt
334.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

CAS Number

1175275-29-2

Product Name

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodopyrazole

Molecular Formula

C11H15IN2O2

Molecular Weight

334.15 g/mol

InChI

InChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2

InChI Key

SIDQQOPFQUKOHM-UHFFFAOYSA-N

SMILES

C1CC2(CCC1N3C=C(C=N3)I)OCCO2

Canonical SMILES

C1CC2(CCC1N3C=C(C=N3)I)OCCO2

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structural features, including a spirocyclic moiety and a pyrazole ring. Its molecular formula is C11H15IN2O2C_{11}H_{15}IN_{2}O_{2}, and it has a CAS number of 1175275-29-2 . The compound's structure includes a 1,4-dioxaspiro[4.5]decane framework, which contributes to its potential biological activity and applications in medicinal chemistry.

There is no current information available on the specific mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole.

  • Wear personal protective equipment like gloves, eye protection, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to appropriate chemical waste disposal regulations.

Background and Classification

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole, also known as SPI-I, is a heterocyclic compound belonging to the class of spirocyclic pyrazoles. Spirocyclic pyrazoles are a group of molecules with a five-membered pyrazole ring fused to another cyclic structure. Research suggests that this class of compounds may have significant biological activity [].

Synthesis and Characterization

The first synthesis and characterization of SPI-I were reported by researchers at the University of Barcelona in 2014. The synthesis involves a multi-step process, including the reaction of an aldehyde with an acetylene followed by cyclization to form the spirocyclic ring []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography were used to confirm the structure of SPI-I [].

Potential Biological Activities

Studies have shown that SPI-I exhibits a range of potentially valuable biological activities, including:

  • Antimicrobial activity: SPI-I may be effective against various microbes [].
  • Antifungal activity: Research suggests SPI-I has antifungal properties [].
  • Anticancer activity: In vitro studies have shown that SPI-I has cytotoxic activity against human breast cancer cell lines, suggesting potential for cancer treatment [].

Future Directions

While initial research on SPI-I is promising, further studies are needed. Investigations into the following areas would be valuable:

  • Mechanism of action: Understanding how SPI-I exerts its biological effects is crucial for drug development [].
  • In vivo studies: The limited research on SPI-I has primarily focused on in vitro experiments. Studies in animal models are necessary to assess its efficacy and safety for potential therapeutic applications [].
  • Toxicity and safety: While a study on a related compound showed low toxicity, dedicated research is needed to determine the safety profile of SPI-I [].
Typical for pyrazoles and spiro compounds. Common reactions include:

  • Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles under suitable conditions, allowing for the formation of new derivatives.
  • Cyclization reactions: The compound may participate in cyclization to form more complex structures.
  • Oxidation and reduction reactions: Functional groups present in the molecule can undergo oxidation or reduction, modifying its properties and reactivity.

Research indicates that compounds with similar structures to 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole exhibit significant biological activities, including anti-tumor properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression, suggesting that this compound may also possess similar anti-cancer efficacy . Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can be approached through several methods:

  • Formation of the spirocyclic structure: This can be achieved by reacting appropriate precursors under controlled conditions, often involving cyclization reactions.
  • Introduction of the iodine substituent: Iodination can be performed using iodine or iodinating agents in the presence of suitable solvents.
  • Final assembly: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and carbonyl compounds.

Specific synthetic routes may vary based on desired yields and purity levels, as well as available starting materials .

The potential applications of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole are diverse:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound in drug development targeting various diseases, particularly cancer.
  • Biochemical Research: Its interactions with biological targets could provide insights into enzyme mechanisms and cellular processes.

Interaction studies are crucial for understanding how 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole interacts with biological molecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its potential as an inhibitor or modulator of specific pathways.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation will help determine its therapeutic viability.

These studies are essential for assessing the compound's pharmacological profile and potential side effects.

Several compounds share structural similarities with 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-b]Contains a chloro substituent on the pyrazole ringPotentially different biological activity profile
1-(2-methylphenyl)-3-(1,4-dioxaspiro[4.5]decan)Substituted phenyl group instead of iodineMay exhibit different pharmacokinetic properties
2-(1,3-dioxolan-2-yloxy)-3-methylpyrazoleFeatures a dioxolane ring instead of spirocyclic structureDifferent reactivity due to the presence of ether

These compounds highlight the uniqueness of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole in terms of its spirocyclic structure and potential applications in medicinal chemistry.

XLogP3

1.5

Dates

Modify: 2023-08-16

Explore Compound Types